molecular formula C27H27N3O3S B393909 ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393909
M. Wt: 473.6g/mol
InChI Key: JFPGROSIDROIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at elevated temperatures (around 80°C) for several hours . This reaction does not require any catalysts, making it relatively straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline and benzothiophene derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and benzothiophene derivatives, which can have different functional groups depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6g/mol

IUPAC Name

ethyl 2-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H27N3O3S/c1-2-33-27(32)23-17-11-6-7-14-21(17)34-26(23)30-19-12-8-13-20(31)24(19)22(18(15-28)25(30)29)16-9-4-3-5-10-16/h3-5,9-10,22H,2,6-8,11-14,29H2,1H3

InChI Key

JFPGROSIDROIHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.